
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol (5-NFMP) is an organic compound belonging to the family of phenols. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 230-232°C. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. 5-NFMP is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activity.
Scientific Research Applications
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of the effects of environmental contaminants on human health, as well as in the study of the structure and function of proteins. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activity. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a highly versatile compound and is widely used in laboratory experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a relatively toxic compound, and should be handled with care.
Future Directions
There are a number of potential future directions for 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of drug discovery and development. In addition, further research into the synthesis and properties of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved therapeutic agents.
Synthesis Methods
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. This reaction produces an ether, which can then be further reacted with a nucleophile, such as a trifluoromethoxy group. The resulting compound is then purified by recrystallization. Other methods, such as the reaction of a phenol with a trifluoromethyl halide, or the reaction of a phenol with an alkylating agent, can also be used to synthesize 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%.
properties
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-14-9-12(8-13(21)10-14)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNQDHAENLTFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

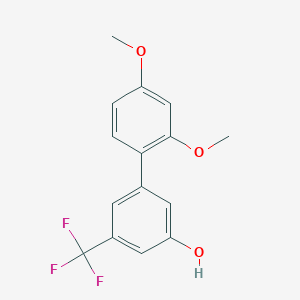

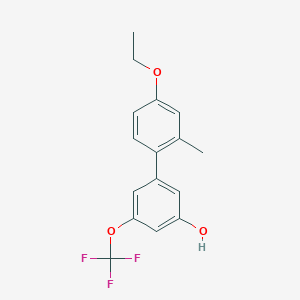
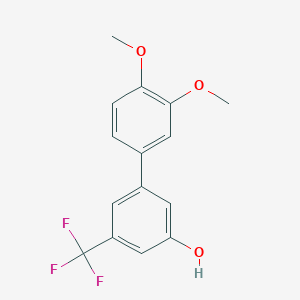
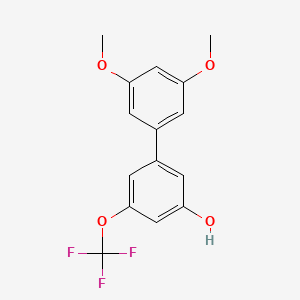



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
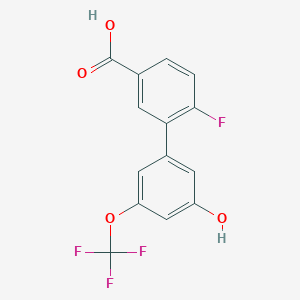

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)

